molecular formula C8H16O3 B8497162 1,3-Dioxolane, 2-(3-methoxypropyl)-2-methyl-

1,3-Dioxolane, 2-(3-methoxypropyl)-2-methyl-

Cat. No. B8497162
M. Wt: 160.21 g/mol
InChI Key: LKOVQORBBWGLNU-UHFFFAOYSA-N
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Patent
US05775329

Procedure details

To a solution of sodium methoxide prepared by the addition of 0.8 g of sodium to 35 mL of methanol was added 5-chloro-2-pentanone ethylene ketal (3 g, 180 mmol). The mixture was heated in a steel bomb at 100° C. for 18 hours. The methanol was removed by evaporation under reduced pressure and the residue was extracted into 20 mL of ether. The ether extract was washed with water, saturated saline solution and dried over magnesium sulfate. Evaporation of the ether yielded 1.6 grams of 5-methoxy-2-pentanone ethylene ketal. This was stirred in 10 mL of 75% formic acid for 24 h at room temperature. The mixture was neutralized with sodium bicarbonate and extracted with 50 mL of ether. The ether extract was washed with water, saturated saline solution and dried over magnesium sulfate. Evaporation yielded 1.2 g of the desired ketone as an oil. Step B: Preparation of 1-(R)-(3,4-dihydroxyphenyl)-2-(1-methyl-4-methoxybutylamino)ethanol oxalate salt
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].[Na].[CH2:5]1[O:14][C:8]([CH2:10][CH2:11][CH2:12]Cl)([CH3:9])[O:7][CH2:6]1>CO>[CH2:5]1[O:14][C:8]([CH2:10][CH2:11][CH2:12][O:2][CH3:1])([CH3:9])[O:7][CH2:6]1 |f:0.1,^1:3|

Inputs

Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0.8 g
Type
reactant
Smiles
[Na]
Name
Quantity
35 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
C1COC(C)(CCCCl)O1
Step Three
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The methanol was removed by evaporation under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted into 20 mL of ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
WASH
Type
WASH
Details
was washed with water, saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the ether

Outcomes

Product
Name
Type
product
Smiles
C1COC(C)(CCCOC)O1
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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